The synthesis of AdTx1 employs solid-phase peptide synthesis techniques utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The process involves:
Additionally, AdTx1 can be radio-iodinated for experimental purposes, enhancing its utility in binding studies. This involves using a specific amount of toxin with radioactive iodine in the presence of lactoperoxidase and hydrogen peroxide, followed by purification through HPLC .
AdTx1 features a distinct three-dimensional structure stabilized by four disulfide bridges. The amino acid sequence is LTCVTSKSIFGITTEDCPDGQNLCFKRRHYVVPKIYDSTRGCAATCPIPENYDSI-HCCKTDKCNE. Its molecular weight is approximately 7278 Da, and structural studies confirm that it adopts a compact conformation essential for its interaction with the alpha-1A adrenergic receptor .
AdTx1 primarily acts as an antagonist at the alpha-1A adrenergic receptor. Its interactions can be characterized by:
The mechanism of action of AdTx1 involves its binding to the orthosteric site of the alpha-1A adrenergic receptor. Upon binding:
AdTx1 possesses several notable physical and chemical properties:
AdTx1 has significant potential applications in scientific research and medicine:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3